N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their various biological activities . It contains a trifluoromethyl group attached to the benzene ring, which is often used in pharmaceuticals and agrochemicals due to its ability to enhance chemical stability and lipophilicity . It also contains a dimethylamino group, which can participate in various chemical reactions and can potentially contribute to the biological activity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzenesulfonyl chloride with the corresponding amine to form the sulfonamide . The trifluoromethyl group could be introduced using various methods of trifluoromethylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a sulfonamide group, a trifluoromethyl group, and a dimethylamino group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions . The trifluoromethyl group is generally stable under a wide range of conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
High-affinity Inhibitors
Compounds structurally related to benzenesulfonamides have been investigated for their inhibitory effects on kynurenine 3-hydroxylase, showing high affinity in vitro. These inhibitors are significant for exploring the pathophysiological role of the kynurenine pathway following neuronal injury, indicating their potential in neurological research (Röver et al., 1997).
Endothelin Antagonists
Research into biphenylsulfonamide derivatives has identified them as novel series of endothelin-A (ETA) selective antagonists. These compounds, through structural modifications, have shown improved ETA binding affinity and functional activity, offering insights into cardiovascular research (Murugesan et al., 1998).
Antitumor Activity
Benzenesulfonamide derivatives have exhibited excellent in vitro antitumor activity against specific cell lines. This highlights their potential use in developing novel antitumor agents and understanding the mechanisms behind their antitumor properties (Fahim & Shalaby, 2019).
Cyclooxygenase-2 Inhibition
Studies on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have explored its structure and efficacy as a cyclooxygenase-2 inhibitor, contributing to the development of anti-inflammatory agents (Al-Hourani et al., 2016).
Sensing Probes
Benzenesulfonamide-based sensors have been reported for detecting moisture, warfare agents like phosgene, and ions such as Cu2+ and Fe3+. These applications demonstrate the utility of these compounds in environmental monitoring and chemical sensing (Kaushik et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be effective in inhibiting the growth of these bacteria and preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . This is achieved through a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
The broad range of inhibitory effects suggests that it likely affects multiple pathways that are crucial for the survival and proliferation of the target bacteria .
Result of Action
The compound’s action results in the effective eradication of preformed biofilms . It has been found to be more effective than the control antibiotic vancomycin . The most promising compound in the series is very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
Safety and Hazards
Future Directions
The future research directions for this compound could include further exploration of its potential uses, based on its structural features and the known activities of similar compounds. For example, if it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical agent .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S/c1-22(2)14-8-6-12(7-9-14)16(23)11-21-26(24,25)15-5-3-4-13(10-15)17(18,19)20/h3-10,16,21,23H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKHKQOSYJNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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